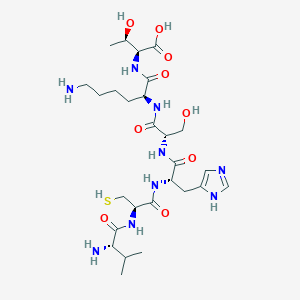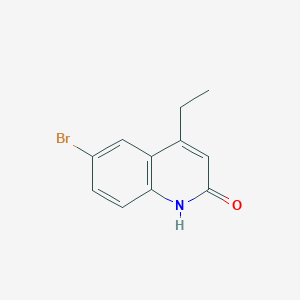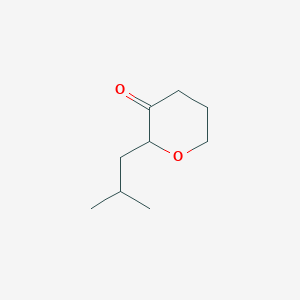![molecular formula C16H22O3 B12543384 Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- CAS No. 652146-15-1](/img/structure/B12543384.png)
Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- is a chemical compound with the molecular formula C16H22O3 It is characterized by the presence of a phenyl group, a cyclohexyl group, and a hydroxyethoxy group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- typically involves the reaction of 2-hydroxyethoxycyclohexane with phenyl ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. Post-reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl and cyclohexyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-cyclohexyl-: This compound has a similar cyclohexyl group but lacks the hydroxyethoxy and phenyl groups.
Acetophenone: Contains a phenyl group attached to an ethanone backbone but lacks the cyclohexyl and hydroxyethoxy groups.
Uniqueness
Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both hydrophilic (hydroxyethoxy) and hydrophobic (phenyl, cyclohexyl) groups allows for versatile interactions in various environments, making it valuable in diverse applications.
Propiedades
Número CAS |
652146-15-1 |
|---|---|
Fórmula molecular |
C16H22O3 |
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenylethanone |
InChI |
InChI=1S/C16H22O3/c17-11-12-19-16(9-5-2-6-10-16)13-15(18)14-7-3-1-4-8-14/h1,3-4,7-8,17H,2,5-6,9-13H2 |
Clave InChI |
YFWHXOQQTIOARI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC(=O)C2=CC=CC=C2)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)

![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)




![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)


![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
